molecular formula C15H21N3O B2578609 N-(cyanomethyl)-2-[(2,5-dimethylphenyl)(propan-2-yl)amino]acetamide CAS No. 1355840-01-5

N-(cyanomethyl)-2-[(2,5-dimethylphenyl)(propan-2-yl)amino]acetamide

Cat. No. B2578609
CAS RN: 1355840-01-5
M. Wt: 259.353
InChI Key: PTVMXNOJDWURLC-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-[(2,5-dimethylphenyl)(propan-2-yl)amino]acetamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-(cyanomethyl)-2-[(2,5-dimethylphenyl)(propan-2-yl)amino]acetamide A has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound A has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders. In agriculture, this compound A has been studied for its ability to enhance plant growth and resistance to environmental stressors. In material science, this compound A has been investigated for its potential use as a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-[(2,5-dimethylphenyl)(propan-2-yl)amino]acetamide A is not fully understood. However, it has been suggested that this compound A exerts its effects through the modulation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways play a crucial role in inflammation, immune response, and cell survival.
Biochemical and Physiological Effects
This compound A has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound A can inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that this compound A can reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, this compound A has been shown to enhance plant growth and improve plant resistance to environmental stressors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(cyanomethyl)-2-[(2,5-dimethylphenyl)(propan-2-yl)amino]acetamide A in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, this compound A has been shown to have low toxicity in animal studies. However, one limitation of using this compound A is its relatively high cost compared to other compounds with similar properties.

Future Directions

There are several future directions for the study of N-(cyanomethyl)-2-[(2,5-dimethylphenyl)(propan-2-yl)amino]acetamide A. In medicine, further studies are needed to elucidate the mechanism of action of this compound A and its potential as a therapeutic agent for chronic pain and inflammation-related disorders. In agriculture, more research is needed to determine the optimal conditions for the use of this compound A as a plant growth enhancer and stress protectant. In material science, further studies are needed to explore the potential of this compound A as a building block for the synthesis of novel materials with unique properties.
Conclusion
In conclusion, this compound A is a synthetic compound that has potential applications in various fields. Its synthesis method is well-established, and it has been shown to have anti-inflammatory and analgesic properties in medicine, enhance plant growth and improve plant resistance to environmental stressors in agriculture, and has potential as a building block for novel materials in material science. Further research is needed to fully understand its mechanism of action and to explore its potential in these fields.

Synthesis Methods

The synthesis of N-(cyanomethyl)-2-[(2,5-dimethylphenyl)(propan-2-yl)amino]acetamide A involves the reaction of 2,5-dimethylphenylpropan-2-amine with chloroacetonitrile and acetic acid. The resulting product is then purified through recrystallization. The purity of this compound A can be confirmed through various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.

properties

IUPAC Name

N-(cyanomethyl)-2-(2,5-dimethyl-N-propan-2-ylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-11(2)18(10-15(19)17-8-7-16)14-9-12(3)5-6-13(14)4/h5-6,9,11H,8,10H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVMXNOJDWURLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)NCC#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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